molecular formula C11H15NO2S B14672682 Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate CAS No. 50461-34-2

Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate

Cat. No.: B14672682
CAS No.: 50461-34-2
M. Wt: 225.31 g/mol
InChI Key: GRDLQPZISVWIFK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes an amino group, a methylsulfanyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate can be achieved through several methods. One common approach involves the esterification of 4-amino-3-[(methylsulfanyl)methyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or crystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes .

Properties

CAS No.

50461-34-2

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 4-amino-3-(methylsulfanylmethyl)benzoate

InChI

InChI=1S/C11H15NO2S/c1-3-14-11(13)8-4-5-10(12)9(6-8)7-15-2/h4-6H,3,7,12H2,1-2H3

InChI Key

GRDLQPZISVWIFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)CSC

Origin of Product

United States

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